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Compound of Interest

a-Tosyl-(4-fluorobenzyl)
Compound Name:
isocyanide

Cat. No.: B071445

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
a-Tosyl-(4-fluorobenzyl) isocyanide (CAS No: 165806-95-1). Due to the limited availability of
directly published experimental spectra for this specific compound, this document presents a
detailed analysis based on established spectroscopic data from structurally analogous
compounds, particularly its chloro-substituted counterpart and other tosyl isocyanide
derivatives. The data herein serves as a robust reference for the identification, characterization,
and quality control of a-Tosyl-(4-fluorobenzyl) isocyanide in a research and development
setting.

Chemical Structure and Properties

e IUPAC Name: 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene[1]
e Molecular Formula: CisH12FNO2S[1][2]
e Molecular Weight: 289.33 g/mol [2]

« Structure: =-Chemical structure of a-Tosyl-(4-fluorobenzyl) isocyanide

Spectroscopic Data Summary

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b071445?utm_src=pdf-interest
https://www.benchchem.com/product/b071445?utm_src=pdf-body
https://www.benchchem.com/product/b071445?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/a-Tosyl-_4-fluorobenzyl_-isocyanide
https://pubchem.ncbi.nlm.nih.gov/compound/a-Tosyl-_4-fluorobenzyl_-isocyanide
https://www.benchchem.com/product/b071445
https://www.benchchem.com/product/b071445
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the predicted and expected spectroscopic data for a-Tosyl-(4-
fluorobenzyl) isocyanide. These values are derived from the analysis of closely related
compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Protons ortho to SO2
~7.8-7.7 Doublet 2H
on the tosyl group
) Protons ortho to the
~75-7.4 Multiplet 2H
CH(NC)SO:z group
Protons meta to SO2
~7.3-7.2 Doublet 2H

on the tosyl group

Protons meta to the
~7.1-7.0 Multiplet 2H CH(NC)SO:2 group
(ortho to F)

Methine proton (-

~5.5 Singlet 1H
CH(NC)SO2-)

. Methyl protons of the
~2.4 Singlet 3H
tosyl group (-CHs)

Note: The chemical shifts for the aromatic protons of the 4-fluorobenzyl group are expected to
be influenced by the electron-withdrawing nature of the fluorine atom.

Table 2: Predicted 3C NMR Spectroscopic Data (Solvent: CDCIs, 101 MHz)
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Chemical Shift (6, ppm)

Assignment

~165 - 160 (d, 2JCF = 250 Hz)

C-F of the fluorobenzyl group

~160 - 155 Isocyanide carbon (-N=C)

~145 Quaternary carbon of the tosyl group (C-SOx2)
~135 Quaternary carbon of the tosyl group (C-CHs)
~131 (d) Quaternary carbon of the fluorobenzyl group
~130 Aromatic CH of the tosyl group

~129 (d) Aromatic CH of the fluorobenzyl group

~128 Aromatic CH of the tosyl group

~116 (d, 2JCF = 22 Hz)

Aromatic CH of the fluorobenzyl group

~70

Methine carbon (-CH(NC)SO2-)

~21.5

Methyl carbon of the tosyl group (-CHs3)

Note: The isocyanide carbon typically appears in the 155-170 ppm range.[3] The carbons of the

fluorobenzyl ring will exhibit splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Sample Preparation: KBr Pellet or Thin Film)
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch
~2150 - 2110 Strong, Sharp Isocyanide (N=C) stretch
~1600 - 1580 Medium Aromatic C=C stretch
~1500 - 1480 Medium Aromatic C=C stretch
~1330 - 1300 Strong Asymmetric SOz stretch
~1160 - 1140 Strong Symmetric SO: stretch
~1230 - 1210 Strong C-F stretch

Note: The most characteristic signal in the IR spectrum is the strong and sharp absorption band
for the isocyanide functional group, expected in the 2150-2110 cm~! region.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (lonization: Electrospray lonization, ESI)

miz Interpretation

289.06 [M]*, Molecular ion

290.06 [M+H]*+

312.04 [M+Na]*

155.04 Fragment: [p-toluenesulfonyl]*
109.04 Fragment: [4-fluorobenzyl]*

Note: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular
formula.[2] The fragmentation pattern is likely to involve cleavage of the C-S bond and the bond
between the methine carbon and the fluorobenzyl group.

Experimental Protocols
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The following are detailed, representative methodologies for acquiring the spectroscopic data

for a-Tosyl-(4-fluorobenzyl) isocyanide.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of
deuterated chloroform (CDCIs).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
o Set the spectral width to cover the range of approximately -1 to 10 ppm.

13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o A higher number of scans will be required (e.g., 1024 or more) due to the low natural
abundance of 13C.

o Set the spectral width to cover the range of approximately 0 to 200 ppm.

Data Processing: Process the raw data (FID) with Fourier transformation. Reference the
spectra to the residual solvent peak (CDCls: 8 7.26 ppm for tH and & 77.16 ppm for 13C).

IR Spectroscopy

Sample Preparation (FTIR-ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
anvil.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum over a range of 4000 to 400 cm™1.

o Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high-quality spectrum.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable
solvent such as acetonitrile or methanol.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source. This could be a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution
measurements.

Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode.

o Set the mass range to scan from approximately m/z 50 to 500.

Data Analysis: Identify the molecular ion peak ([M]*, [M+H]*, or [M+Na]*) to confirm the
molecular weight. Analyze the fragmentation pattern to support the structural assignment.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent

spectroscopic characterization of a-Tosyl-(4-fluorobenzyl) isocyanide.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational spectroscopic dataset and standardized protocols for a-
Tosyl-(4-fluorobenzyl) isocyanide, facilitating its use in synthetic chemistry and drug
discovery applications. Researchers are advised to acquire experimental data on their
synthesized material to confirm these predicted values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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